![molecular formula C21H18FN5O2S B2584327 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 894033-62-6](/img/structure/B2584327.png)

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

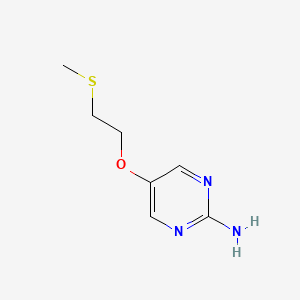

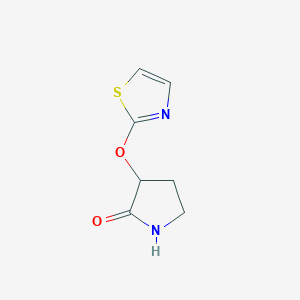

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is a part of a class of compounds that have been studied for their potential anticancer properties . The compound has a molecular formula of C20H16FN5O2S.

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis

The structures of similar compounds were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The molecular weight of the compound is 409.44.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a three-component and three-stage synthetic protocol . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium system .Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, which have antimicrobial, antilipase, and antiurease activities. This process can be relevant for synthesizing compounds like N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide (Başoğlu et al., 2013).

Structural Characterization and Synthesis

Gündoğdu et al. (2017) reported on the structure determination of compounds related to this compound, emphasizing their potential as cytotoxic agents. This structural characterization is crucial for understanding the physical and chemical properties of similar compounds (Gündoğdu et al., 2017).

Antiallergy Activity

A paper by Hargrave et al. (1983) explored the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound . These compounds showed significant antiallergy activity, suggesting possible applications for this compound in this area (Hargrave et al., 1983).

Antioxidant and Anticancer Properties

Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles. These compounds exhibited cytotoxic effects on hepatocellular carcinoma cells and potent antioxidant activities. This research indicates the potential therapeutic applications of similar compounds in cancer treatment and oxidative stress management (Sunil et al., 2010).

Anti-Inflammatory and Analgesic Activities

Doğdaş et al. (2007) synthesized thiazolo[3,2-b]-1,2,4-triazole derivatives with flurbiprofen, which displayed anti-inflammatory and analgesic activities. These findings suggest that compounds like this compound could also exhibit similar pharmacological properties (Doğdaş et al., 2007).

Antimicrobial Activity

Bhat and Holla (2004) focused on the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. This research indicates the potential use of this compound in antimicrobial applications (Bhat & Holla, 2004).

Fluorescence Studies

Shi et al. (2016) demonstrated the fluorescence properties of organic fluorophores, which can be relevant for the study of compounds like this compound in the field of imaging and diagnostics (Shi et al., 2016).

Oxidative Stress Management

Aktay et al. (2005) studied the effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, highlighting the potential of similar compounds in managing oxidative stress-related conditions (Aktay et al., 2005).

Mechanism of Action

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)24-20(29)19(28)23-11-10-16-12-30-21-25-18(26-27(16)21)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDHUBUTRIYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2584250.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2584254.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)

![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B2584261.png)

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)